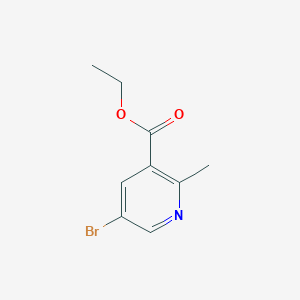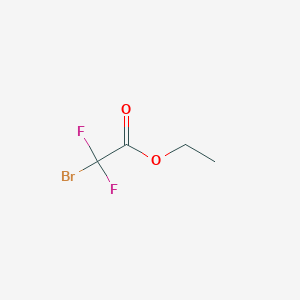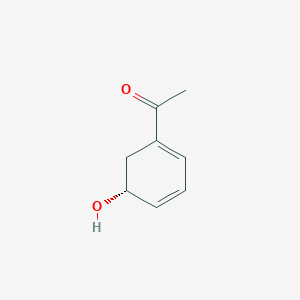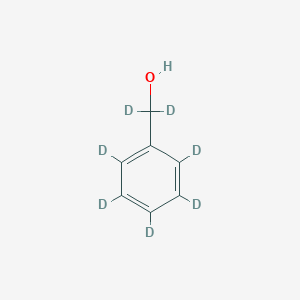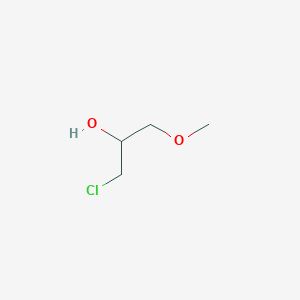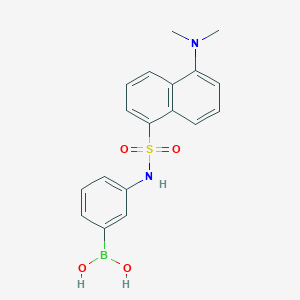
4-羧基-9-吖啶酮
描述
4-Carboxy-9-acridanone and its derivatives are a class of compounds that have shown significant potential in various fields, including antitumor activity and as sensors for metal ions. These compounds are characterized by an acridine core structure with a carboxamide group at the 4-position and various substitutions at the 9-position, which can influence their physicochemical properties and biological activities .
Synthesis Analysis
The synthesis of 4-carboxy-9-acridanone derivatives involves several steps, including the reduction of imidazolides, oxidation to aldehydes, and cyclization with trifluoroacetic acid. A novel synthesis route has been reported that avoids the use of irritant acids and provides a more efficient pathway to these compounds, including the anticancer drug DACA . Additionally, solid-phase synthesis methods have been developed for creating acridine-peptide conjugates, which can be useful in generating libraries for the discovery of nucleic acid ligands .
Molecular Structure Analysis
The molecular structure of 4-carboxy-9-acridanone derivatives has been extensively studied using techniques such as X-ray crystallography. For instance, the structure of a complex formed between DNA and a 9-amino derivative has been solved, revealing how the drug intercalates between DNA base pairs and the specific interactions that occur within the major groove of the DNA helix . These structural insights are crucial for understanding the mechanism of action of these compounds as antitumor agents and topoisomerase II poisons.
Chemical Reactions Analysis
The reactivity of 4-carboxy-9-acridanone derivatives is influenced by their ability to intercalate with DNA and form complexes with metal ions. For example, 9-acridone-4-carboxylic acid has been shown to act as an efficient fluorescent sensor for Cr(III), with the formation of a ligand-metal complex leading to fluorescence quenching, which can be used for trace level detection and speciation studies of chromium . The chemical reactions and interactions of these compounds with biological targets are key to their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-carboxy-9-acridanone derivatives, such as their basicity, solubility, and fluorescence, are important for their biological activity and detection methods. The basicity of these compounds has been studied using density functional theory (DFT) calculations, which provide insights into the proton affinities at different sites on the molecule and the influence of various substituents at the 9-position . Spectroscopic methods have been used to characterize novel acridonecarboxamide imines, revealing information about their hydrogen bonding states and fluorescence properties, which are relevant for their potential use as cytotoxic agents .
科学研究应用
干扰素诱导
4-羧基-9-吖啶酮衍生物,如 10-羧甲基-9-吖啶酮 (CMA),已被证明是动物模型中的有效干扰素诱导剂。CMA 被证明可以诱导小鼠和仓鼠产生干扰素,获得的高血浆滴度与病毒诱导剂获得的滴度相当。这表明由于这种化学诱导剂可获得高产率的干扰素,因此在抗病毒或抗肿瘤治疗中具有潜在应用 (Taylor, Schoenherr, & Grossberg, 1980); (Kramer, Taylor, & Grossberg, 1981)。
抗肿瘤活性
与 4-羧基-9-吖啶酮相关的 N-[2-(二甲氨基)乙基]吖啶-4-羧酰胺的衍生物的研究揭示了广谱抗白血病活性,并对体内实体瘤表现出显着的活性。这表明它们作为一类新的抗肿瘤剂的潜力,在吖啶位置的各种取代基被证明可接受抗白血病活性 (Atwell, Rewcastle, Baguley, & Denny, 1987)。
荧光传感
9-吖啶酮-4-羧酸,4-羧基-9-吖啶酮的变体,已被确立为一种有效的 Cr(III) 荧光传感器。该化合物与 Cr(III) 的相互作用通过 FTIR 和质谱分析得到证实,允许痕量检测和估算特定环境中的铬。该应用展示了 4-羧基-9-吖啶酮衍生物在环境监测和分析化学中的潜力 (Karak 等,2011)。
DNA 相互作用研究
4-羧基-9-吖啶酮衍生物已被研究其与 DNA 的相互作用。这些相互作用对于理解它们的生物活性(如致突变性和致癌性)至关重要。这些化合物与 DNA 结合并干扰其功能的能力突出了它们在分子生物学和遗传学领域的意义 (Shukla, Mishra, & Tiwari, 2006)。
化学发光应用
吖啶酯,4-羧基-9-吖啶酮的衍生物,已被探索其化学发光特性。这些化合物在与特定取代基合成时,在中性条件下显示出强化学发光,使其在医学诊断和超灵敏发光测试中很有用 (Czechowska 等,2017)。
作用机制
属性
IUPAC Name |
9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAOFZEDHPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393641 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-9-acridanone | |
CAS RN |
24782-64-7 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
